![molecular formula C22H15FN4O5S2 B2685311 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898411-23-9](/img/structure/B2685311.png)
4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Screening
Some novel compounds, including structural analogs of "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide," have been synthesized and screened for antimicrobial activity. Research has shown that benzothiazoles and sulphonamide compounds possess pharmacologically significant therapeutic potentials due to their biodynamic properties. Fluorobenzothiazoles, in particular, have prompted the synthesis of novel compounds in hopes of identifying potent biodynamic agents. These compounds have been characterized through physical constants, solubility tests, TLC, and UV, IR spectral studies, followed by biological and pharmacological evaluation, especially for antimicrobial activities (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, related to the structural framework of "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide," were synthesized and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. These compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, highlighting their potential in cancer research (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, R. Kasımoğulları, 2014).
Structure-Activity Relationships
In the quest for improving metabolic stability, various 6,5-heterocycles have been examined as alternatives to the benzothiazole ring, found in compounds similar to "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide." This research aimed at reducing or eliminating metabolic deacetylation observed in certain compounds. One of the outcomes was the identification of compounds with similar in vitro potency and in vivo efficacy, highlighting the importance of structural modifications in enhancing drug properties (Markian M Stec et al., 2011).
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O5S2/c23-16-6-10-19(11-7-16)34(31,32)26-17-8-4-14(5-9-17)21(28)25-22-24-20(13-33-22)15-2-1-3-18(12-15)27(29)30/h1-13,26H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYKLGNGYAEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.